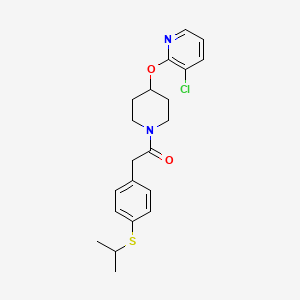

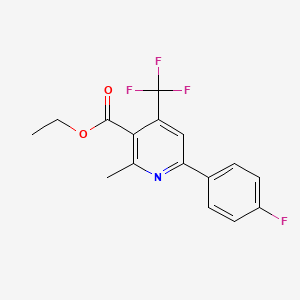

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate are not explicitly mentioned in the available literature .Scientific Research Applications

Intermediate in Heterocyclic Compound Synthesis

Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, serves as an intermediate in the synthesis of heterocyclic compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. These synthesized compounds are crucial for developing new chemical entities with potential applications in drug development and other areas of chemistry (Eichler, Rooney, & Williams, 1976).

Antimicrobial Activity

A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from similar nicotinamide derivatives, were evaluated for their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel anti-infective agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Chemical Synthesis Methodologies

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate and its derivatives play a critical role in the development of new chemical synthesis methodologies. For instance, a safe and economical synthesis approach for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the importance of these compounds in facilitating large-scale production of pharmaceutical intermediates with an emphasis on cost-effectiveness and safety (Mulder et al., 2013).

Structural and Molecular Studies

Compounds structurally related to ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate have been the subject of extensive structural and molecular studies. These studies aim to understand their chemical behavior, molecular conformation, and potential for forming weak hydrogen bonds, which are crucial for designing compounds with desired properties and activities (Cobo, Glidewell, Low, & Orozco, 2008).

Enhancing Catalytic Processes

The molecule and its derivatives are also explored for their potential in enhancing catalytic processes. For example, modifying pyridine ligands to include fluorophenyl groups has shown to significantly improve the activity and thermal stability of iron precatalysts used in ethylene polymerization, indicating the compound's relevance in industrial applications and materials science (Sun et al., 2012).

Mechanism of Action

Target of Action

A compound with a similar structure, 3-ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid, targets methionine aminopeptidase 2 in humans .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical pathways .

Result of Action

Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .

Action Environment

The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may interact with various environmental factors .

Future Directions

properties

IUPAC Name |

ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHWSGEFFZRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)

![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide](/img/structure/B2575017.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)